An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloropyrazine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Amino-5-chloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related compounds and computational predictions to offer a broader understanding of its chemical nature.
Core Physicochemical Properties
| Property | Value | Source/Type |
| Molecular Formula | C₅H₄ClN₃O₂ | - |
| Molecular Weight | 173.56 g/mol | - |
| Purity | ≥96% | Commercial Supplier |
| Melting Point | No data available | - |
| Reference Melting Point | 205-210 °C (decomposes) | For 3-Amino-2-pyrazinecarboxylic acid |
| Boiling Point | No data available | - |
| pKa | No data available | - |
| Aqueous Solubility | No data available | - |
| LogP | 0.8 | Predicted (XLogP)[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3-Amino-5-chloropyrazine-2-carboxylic acid are not explicitly published. However, standard methodologies can be applied.
Proposed Synthesis Route
A plausible synthesis for 3-Amino-5-chloropyrazine-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 3-amino-5-chloropyrazine-2-carboxylate. This method is analogous to the synthesis of similar pyrazine carboxylic acids.[2]
Reaction:
Protocol:
-
Dissolution: Dissolve methyl 3-amino-5-chloropyrazine-2-carboxylate in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.
-
Heating: Heat the reaction mixture under reflux for a sufficient period to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.
-
Isolation: Collect the precipitated 3-Amino-5-chloropyrazine-2-carboxylic acid by filtration.
-
Purification: Wash the solid with cold water to remove any inorganic salts and then dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
A potential alternative route involves the amination of a corresponding chloropyrazine precursor.[3]
Determination of Physicochemical Properties
-
Melting Point: The melting point can be determined using a standard melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar device). The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.
-
pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
-
Aqueous Solubility: The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to water in a sealed container and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then measured, typically by UV-Vis spectroscopy or HPLC.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach for experimental LogP determination. A solution of the compound is prepared in one of the two immiscible phases (octanol or water). This solution is then mixed with the other phase, and the mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined to calculate the partition coefficient.[4][5]
Biological Activity and Signaling Pathway
Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] The 3-aminopyrazine core of these molecules is believed to interact with the hinge region of the FGFR kinase domain, inhibiting its activity.[6]
The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[7][8][9][10][11][12][13][14]
FGFR Signaling Pathway
Caption: Overview of the FGFR signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a kinase like FGFR is a biochemical kinase assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

